NPD10084 was developed through a series of synthetic processes aimed at creating compounds with enhanced biological activity. It is classified as a small molecule drug candidate, which typically implies it has a low molecular weight and can easily penetrate biological membranes. The classification of NPD10084 is significant for its potential use in drug development, particularly in targeting specific biological pathways.
The synthesis of NPD10084 involves several key steps that are crucial for obtaining the desired purity and yield. The primary method used is multi-step organic synthesis, which typically includes:
The technical aspects of the synthesis include controlling reaction conditions such as temperature, pressure, and reaction time to optimize yield and minimize side products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of NPD10084 at each stage of synthesis.
NPD10084 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The exact structure can be depicted using molecular modeling software, which allows researchers to visualize the three-dimensional arrangement of atoms.
The molecular formula of NPD10084 is C_xH_yN_zO_w (exact values depend on the specific compound details). Key structural features include:
NPD10084 undergoes several chemical reactions that are critical for its functionality. These include:
The reactivity profile of NPD10084 is studied using kinetic analysis to understand how quickly these reactions occur under various conditions. This information is essential for predicting its behavior in biological systems.
The mechanism of action for NPD10084 involves interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways that are crucial for disease progression.
Research indicates that NPD10084 may act as an inhibitor or activator depending on its target. Detailed studies using techniques such as enzyme assays and cell-based assays help elucidate the precise biochemical interactions involved.
NPD10084 exhibits several physical properties that are relevant for its application:
The chemical properties include:
Relevant data from stability studies help ensure that NPD10084 remains effective over time when stored under recommended conditions.
NPD10084 has potential applications in various scientific fields:
The ongoing research into NPD10084 aims to further explore these applications, focusing on optimizing its efficacy and safety profile for potential clinical use.
Pyruvate kinase M2 (PKM2) serves as the primary molecular target of NPD10084, a selective inhibitor that disrupts PKM2's non-metabolic functions in cancer signaling. PKM2 exists as a tetramer with high glycolytic activity and a dimer with protein kinase capabilities. NPD10084 binds specifically to the dimeric form, impairing its nuclear translocation and protein-protein interactions essential for oncogenic signaling [4] [7]. This inhibition occurs through allosteric modulation of the PKM2 C-domain, which governs its conformational switching between metabolic and non-metabolic states [7] [10].
NPD10084 destabilizes the PKM2/β-catenin complex by binding to the PKM2 inter-subunit interface, preventing β-catenin recruitment. Biochemical analyses demonstrate a 72% reduction in complex formation at 10μM NPD10084, significantly impairing β-catenin transactivation activity. This disruption suppresses downstream oncogenes including c-Myc and cyclin D1, as evidenced by RNA-seq profiling of treated colorectal cancer cells. The compound’s binding site overlaps with the β-catenin interaction domain (residues Lys433 and Glu434), explaining its competitive inhibition mechanism [4] [10].
Table 1: Impact of NPD10084 on PKM2/β-Catenin-Dependent Pathways
Parameter | Control Cells | NPD10084-Treated (10μM) | Reduction (%) |
---|---|---|---|
PKM2/β-catenin co-IP signal | 100% ± 2.1 | 28% ± 3.7 | 72 |
c-Myc mRNA expression | 100% ± 5.4 | 42% ± 4.2 | 58 |
Cyclin D1 protein level | 100% ± 3.8 | 39% ± 2.9 | 61 |
NPD10084 abrogates IL-6-induced PKM2/STAT3 complex formation by blocking PKM2’s nuclear shuttling. Phospho-STAT3 (Tyr705) levels decrease by >80% upon treatment, disrupting STAT3 transcriptional activity without affecting JAK2 phosphorylation. This specificity indicates direct interference with PKM2-STAT3 binding rather than upstream pathway inhibition. Thermal shift assays confirm compound binding stabilizes PKM2’s cytoplasmic conformation, reducing its nuclear abundance by 4.2-fold. Consequently, STAT3-dependent genes (e.g., Bcl-xL, survivin) are downregulated, sensitizing cancer cells to apoptosis [4] [7].
Cellular Thermal Shift Assay (CETSA) coupled with 2D gel electrophoresis identified PKM2 as NPD10084’s primary target. HeLa cells treated with NPD10084 showed significant PKM2 thermal stabilization (ΔTm = +6.8°C) compared to untreated controls. Proteome-wide analysis excluded off-target binding to other glycolytic enzymes (e.g., PKM1, HK2, LDHA). The CETSA-2D platform detected 1,860 proteins, with PKM2 exhibiting the highest melt shift, confirming selective engagement. This method leveraged PKM2’s pI shift (6.8 to 7.1) under compound binding to distinguish it from non-targeted isoforms [1] [5].
Activity-based protein profiling (ABPP) using desthiobiotin-conjugated NPD10084 analog confirmed target specificity without chemical modification artifacts. Streptavidin pull-downs from cancer cell lysates identified PKM2 as the dominant interactor (89% of enriched proteins), validated through competitive binding with free NPD10084 (IC50 = 0.28μM). Label-free surface plasmon resonance (SPR) further quantified compound-PKM2 affinity (KD = 38nM), while no binding occurred with PKM1. These orthogonal approaches circumvented limitations of chemical tagging, which can alter compound permeability and binding kinetics [3] [10].
Table 2: Target Identification Methodologies for NPD10084
Method | Key Findings | Advantages | Limitations |
---|---|---|---|
CETSA-2D | ΔTm +6.8°C for PKM2; pI shift 6.8→7.1 | Detects native interactions; proteome-wide coverage | Low-throughput; requires pI separation |
ABPP | 89% target enrichment; IC50 0.28μM | Avoids chemical modification artifacts | Probe synthesis complexity |
SPR | KD = 38nM; no PKM1 binding | Quantitative kinetics; label-free | Requires purified protein |
NPD10084 exhibits >200-fold selectivity for PKM2 over PKM1, confirmed through recombinant enzyme inhibition assays (PKM2 IC50 = 110nM vs. PKM1 IC50 >25μM). Cellular target engagement was validated using PKM2-knockout HeLa cells, where NPD10084 failed to suppress STAT3 phosphorylation or β-catenin signaling, unlike wild-type cells. Isothermal titration calorimetry (ITC) revealed a stoichiometric binding ratio of 1:1 (compound:PKM2 dimer) with favorable thermodynamics (ΔG = −10.2 kcal/mol), while PKM1 showed no detectable binding [4] [7].
X-ray crystallography of the NPD10084-PKM2 complex (PDB: 7X2U) revealed binding at the allosteric pocket near the C-C interface (Fig. 1). Key interactions include:
This pocket is absent in PKM1 due to substitution of Val476 with alanine, reducing cavity volume by 32%. Molecular dynamics simulations showed NPD10084 stabilizes PKM2’s inactive dimeric state by preventing conformational shifts required for tetramer formation. No binding occurred with other PK isoforms (PKL/R) due to steric hindrance from Leu398 and His399 [7] [10].
Table 3: Structural Basis of PKM2 vs. PKM1 Selectivity
Structural Feature | PKM2 | PKM1 | Consequence for NPD10084 Binding |
---|---|---|---|
Residue 476 | Valine | Alanine | Larger cavity in PKM2 (212ų vs. 144ų) |
C-domain flexibility | High (RMSF 1.8Å) | Low (RMSF 0.9Å) | Conformational adaptation to compound |
Allosteric pocket | Accessible | Closed | PKM1 steric blockade by Leu342 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: